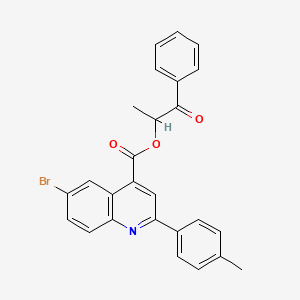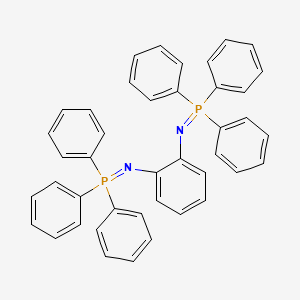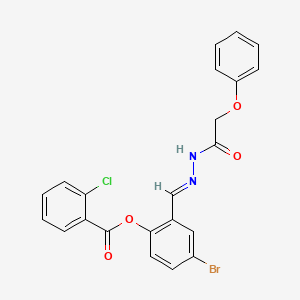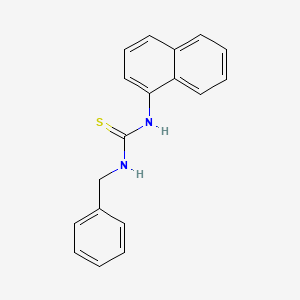
NHS-S-S-PEG4-biotin (cleavable)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NHS-S-S-PEG4-biotin (cleavable): is a biotinylation reagent that includes a disulfide bond and a polyethylene glycol (PEG) spacer arm. This compound is designed for the biotinylation of antibodies, proteins, and other primary amine-containing macromolecules. The disulfide bond in the spacer arm allows the biotin label to be cleaved using reducing agents, making it a versatile tool in various biochemical applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of NHS-S-S-PEG4-biotin involves the reaction of N-hydroxysuccinimide (NHS) with a PEGylated biotin derivative. The reaction typically occurs in an organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) under mild conditions. The disulfide bond is introduced during the synthesis to allow for cleavability .
Industrial Production Methods: Industrial production of NHS-S-S-PEG4-biotin follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The final product is often lyophilized and stored at low temperatures to maintain stability .
Analyse Des Réactions Chimiques
Types of Reactions: NHS-S-S-PEG4-biotin primarily undergoes amide bond formation reactions with primary amines. The NHS ester group reacts efficiently with lysine residues and N-terminal amino groups in proteins and peptides at pH 7-9 to form stable amide bonds .
Common Reagents and Conditions:
Reagents: N-hydroxysuccinimide, biotin, polyethylene glycol, reducing agents (e.g., dithiothreitol (DTT))
Conditions: Mild temperatures, organic solvents (DMSO, DMF), pH 7-9
Major Products: The major product of the reaction is a biotinylated protein or peptide with a cleavable disulfide bond. Upon reduction, the biotin label can be removed, leaving a small sulfhydryl group attached to the molecule .
Applications De Recherche Scientifique
Chemistry: NHS-S-S-PEG4-biotin is used in chemical research for the biotinylation of small molecules and polymers. The cleavable nature of the biotin label allows for reversible biotinylation, which is useful in various analytical techniques .
Biology: In biological research, this compound is used to label proteins and peptides for detection and purification. The biotinylated molecules can be captured using streptavidin probes or resins, and the biotin label can be cleaved to release the target molecule .
Medicine: NHS-S-S-PEG4-biotin is employed in medical research for the development of diagnostic assays and therapeutic agents. The cleavable biotin label allows for the controlled release of biotinylated drugs or diagnostic markers .
Industry: In industrial applications, this compound is used in the production of biotinylated reagents and kits for research and diagnostic purposes. The PEG spacer arm enhances solubility and reduces aggregation of biotinylated molecules .
Mécanisme D'action
The mechanism of action of NHS-S-S-PEG4-biotin involves the formation of stable amide bonds between the NHS ester group and primary amines in target molecules. The disulfide bond in the spacer arm allows for the biotin label to be cleaved using reducing agents such as DTT. This cleavability provides flexibility in experimental design and allows for the efficient recovery of biotinylated molecules .
Comparaison Avec Des Composés Similaires
NHS-PEG4-biotin: Similar to NHS-S-S-PEG4-biotin but lacks the cleavable disulfide bond.
Sulfo-NHS-biotin: Contains a sulfonate group for increased water solubility but is not cleavable.
NHS-LC-biotin: Features a long-chain spacer arm but is not cleavable.
Uniqueness: NHS-S-S-PEG4-biotin is unique due to its cleavable disulfide bond, which allows for reversible biotinylation. This feature provides flexibility in experimental design and enables the efficient recovery of biotinylated molecules, making it a valuable tool in various research applications .
Propriétés
Formule moléculaire |
C30H49N5O11S3 |
|---|---|
Poids moléculaire |
751.9 g/mol |
Nom IUPAC |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[3-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]ethyldisulfanyl]propanoate |
InChI |
InChI=1S/C30H49N5O11S3/c36-24(4-2-1-3-23-29-22(21-47-23)33-30(41)34-29)31-9-12-43-14-16-45-18-17-44-15-13-42-11-7-25(37)32-10-20-49-48-19-8-28(40)46-35-26(38)5-6-27(35)39/h22-23,29H,1-21H2,(H,31,36)(H,32,37)(H2,33,34,41) |
Clé InChI |
QEVJWOMRMWJABZ-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)N(C1=O)OC(=O)CCSSCCNC(=O)CCOCCOCCOCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(E)-[2-[(4-bromophenyl)methoxy]phenyl]methylideneamino]-2-(2,3-dichlorophenoxy)acetamide](/img/structure/B15086382.png)
![N'-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B15086384.png)
![3-(1,3-benzodioxol-5-yl)-N'-[(E)-(4-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B15086401.png)

![N-(3-chlorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B15086412.png)
![2-[(3-chlorobenzyl)sulfanyl]-3-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B15086413.png)

![3-{5-[(2-fluorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B15086425.png)


![8-{[2-(Dimethylamino)ethyl]amino}-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15086452.png)

